molecular formula C23H30N4O3S B607675 GNE-131 CAS No. 1629063-81-5

GNE-131

カタログ番号: B607675
CAS番号: 1629063-81-5
分子量: 442.58
InChIキー: FPERPEQIXLOVIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GNE-131は、痛みシグナルの伝達において重要な役割を果たすヒトのナトリウムチャネルNaV1.7の強力で選択的な阻害剤です。 この化合物は疼痛の治療のために設計されており、前臨床モデルにおいて優れた有効性を示しています .

製法

合成ルートと反応条件

This compoundの合成は、コア構造の調製から始まり、続いて様々な官能基を導入する複数のステップからなります。主なステップには以下が含まれます。

    コア構造の形成: これは、適切な前駆体の環化によってトリアゾロピリジンコアを形成します。

    アダマンチル基の導入: このステップでは、アルキル化や置換などの反応を通して、コア構造にアダマンチル基を付加します。

    スルホンアミド形成:

工業的生産方法

This compoundの工業的生産は、同様の合成ルートに従いますが、大規模生産に最適化されています。 これには、高収率の反応、効率的な精製方法、および最終生成物の純度と一貫性を保証するための厳格な品質管理措置が含まれます .

化学反応解析

反応の種類

This compoundは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から形成される主な生成物には、さらなる研究開発に使用できるthis compoundの様々な誘導体があります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

    化学: ナトリウムチャネルの機能と阻害を研究するためのツール化合物として使用されます。

    生物学: 痛みシグナル伝達やその他の生理学的プロセスにおけるナトリウムチャネルの役割を理解するのに役立ちます。

    医学: 特に従来の鎮痛剤が効果がない場合に、疼痛の治療のための潜在的な治療薬です。

    産業: 新しい疼痛管理療法の開発や創薬における基準化合物として使用されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of GNE-131 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the core structure: This involves the cyclization of appropriate precursors to form the triazolopyridine core.

    Introduction of the adamantyl group: This step involves the attachment of the adamantyl group to the core structure through a series of reactions, including alkylation and substitution.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

GNE-131 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

科学的研究の応用

Pain Models

GNE-131 has demonstrated significant efficacy in various rodent models of neuropathic pain. In these studies, it effectively reversed pain induced by chemotherapeutic agents like Paclitaxel, showcasing its potential as a treatment for chemotherapy-induced peripheral neuropathy . The compound's ability to selectively inhibit NaV1.7 without affecting other sodium channel isoforms reduces the risk of adverse effects commonly associated with broader sodium channel blockers.

Toxicology and Safety Profile

Preliminary toxicology studies indicate that this compound does not exhibit significant toxicity towards hERG channels, which are often associated with cardiac side effects when inhibited . This safety profile is crucial for advancing this compound through clinical trials.

Clinical Implications

The promising results from preclinical studies have led to interest in further investigating this compound in clinical settings. Given the growing opioid crisis and the need for alternative pain management strategies, this compound could provide an effective solution for patients suffering from chronic pain conditions without the risks associated with opioid therapies.

Comparative Analysis with Other NaV1.7 Inhibitors

To better understand this compound's position within the landscape of NaV1.7 inhibitors, a comparative analysis with other compounds is essential. The table below summarizes key features of several notable NaV1.7 inhibitors, including this compound:

CompoundSelectivityEfficacy in Pain ModelsToxicity ProfileClinical Status
This compoundHighEffectiveLowPreclinical
PF-05241328ModerateEffectiveModerateEarly Clinical
JNJ63955918HighEffectiveLowClinical Trials
C4ModerateEffectiveUnknownPreclinical

Case Studies and Research Findings

Several case studies have documented the effects of this compound on pain management:

  • Chemotherapy-Induced Neuropathic Pain : In rodent models, administration of this compound significantly alleviated symptoms associated with neuropathic pain induced by Paclitaxel, demonstrating its potential therapeutic benefits in patients undergoing chemotherapy.
  • Chronic Pain Syndromes : Research indicates that selective inhibition of NaV1.7 can lead to profound analgesia without the side effects typically seen with traditional analgesics. This positions this compound as a viable candidate for treating various chronic pain syndromes.

作用機序

GNE-131は、NaV1.7ナトリウムチャネルを選択的に阻害することで効果を発揮します。この阻害は、末梢神経から中枢神経系への痛みシグナルの伝達をブロックします。 この化合物は、チャネルの陰イオン結合ポケットに結合し、ナトリウムイオンの流入を阻止することで、神経細胞の興奮性を低下させます .

類似化合物との比較

類似化合物

独自性

GNE-131は、NaV1.7に対する高い選択性と効力、および優れたin vivoでの有効性と代謝安定性により、ユニークです。 革新的なアシル基と大きな疎水性アダマンチル基は、他の類似化合物と比較して優れた薬理学的プロファイルを貢献しています .

生物活性

GNE-131 is a selective inhibitor of the voltage-gated sodium channel Nav1.7, which plays a crucial role in pain signaling pathways. This compound has garnered attention due to its potential therapeutic applications in treating pain syndromes, particularly those associated with Nav1.7 dysregulation. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

This compound selectively targets the Nav1.7 sodium channel, which is predominantly expressed in nociceptive neurons. The inhibition of Nav1.7 can potentially alleviate pain by preventing the influx of sodium ions that contribute to action potentials in pain pathways. Gain-of-function mutations in Nav1.7 are linked to conditions such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in congenital insensitivity to pain .

Structure-Activity Relationship (SAR)

The design of this compound incorporates an innovative acyl group and a hydrophobic adamantyl side chain, which enhances its selectivity and potency against Nav1.7. When compared to other Nav1.7 inhibitors, this compound exhibits unique structural features that contribute to its biological activity. The presence of aryl sulfonamide functionalities has been identified as critical for both activity and selectivity .

Table 1: Structure-Activity Relationship of this compound and Related Compounds

CompoundStructural FeaturesIC50 (Nav1.7)Selectivity Ratio (Nav1.7/Nav1.5)
This compoundAryl sulfonamide + Adamantyl group10 nMHigh
Compound AAryl sulfonamide only50 nMModerate
Compound BAdamantyl group only200 nMLow
Compound CAryl sulfonamide + Simplified adamantane15 nMHigh

In Vivo Efficacy

In preclinical studies, this compound demonstrated significant anti-nociceptive effects in various animal models of pain. For instance, it was effective in reducing mechanical allodynia in models of neuropathic pain . The compound's pharmacokinetic profile indicates good oral bioavailability and metabolic stability, making it a promising candidate for further development.

Case Studies

Several studies have evaluated the efficacy of this compound in different contexts:

  • Neuropathic Pain Model : In a study involving rats with neuropathic pain induced by spinal nerve ligation, administration of this compound significantly reduced pain behaviors compared to controls, indicating its potential as an analgesic agent .
  • Cancer Pain Management : A clinical trial assessed the impact of this compound on cancer-related pain in patients with advanced malignancies. Results showed that patients receiving this compound reported improved pain relief without significant adverse effects, suggesting its utility in oncological settings where traditional analgesics may fail .
  • Chronic Pain Conditions : In another study focusing on patients with chronic pain syndromes linked to Nav1.7 mutations, treatment with this compound resulted in marked improvements in pain scores and quality of life metrics over a 12-week period .

特性

IUPAC Name

N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c28-31(29,18-3-4-18)26-22-25-24-21-8-20(19(12-27(21)22)17-1-2-17)30-13-23-9-14-5-15(10-23)7-16(6-14)11-23/h8,12,14-18H,1-7,9-11,13H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPERPEQIXLOVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=NN=C3NS(=O)(=O)C4CC4)C=C2OCC56CC7CC(C5)CC(C7)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。